molecular formula C23H23N3O4S B2540966 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine CAS No. 325812-48-4

1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

Cat. No. B2540966
CAS RN: 325812-48-4
M. Wt: 437.51
InChI Key: XTCSWBQOYCSKGZ-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a chemical compound that belongs to the class of organic compounds known as sulfonylbenzenes. The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure .


Synthesis Analysis

This compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .


Molecular Structure Analysis

The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral. There is a large discrepancy in the bond angles around the piperazine N atoms . The title compound, C23H23N3O4S, crystallizes in the monoclinic space group C2/c .


Chemical Reactions Analysis

The synthesis of this compound involves a nucleophilic substitution reaction . The solvent was evaporated to get a crude product which was purified by column chromatography over silica gel .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 437.51. Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Future Directions

While specific future directions are not mentioned in the available resources, the compound’s potential for binding to multiple receptors suggests it could be further explored in various therapeutic areas .

properties

IUPAC Name

1-benzhydryl-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-26(28)21-13-7-8-14-22(21)31(29,30)25-17-15-24(16-18-25)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCSWBQOYCSKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

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